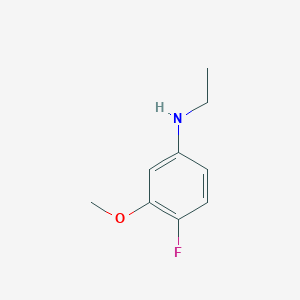

N-ethyl-4-fluoro-3-methoxyaniline

Description

N-ethyl-4-fluoro-3-methoxyaniline is a substituted aniline derivative characterized by an ethyl group attached to the nitrogen atom, a fluorine atom at the para position, and a methoxy group at the meta position relative to the amine. Its molecular formula is C₉H₁₂FNO, with a molecular weight of 169.20 g/mol.

Properties

Molecular Formula |

C9H12FNO |

|---|---|

Molecular Weight |

169.20 g/mol |

IUPAC Name |

N-ethyl-4-fluoro-3-methoxyaniline |

InChI |

InChI=1S/C9H12FNO/c1-3-11-7-4-5-8(10)9(6-7)12-2/h4-6,11H,3H2,1-2H3 |

InChI Key |

CWANKISQZVJZMP-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=CC(=C(C=C1)F)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-fluoro-3-methoxyaniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a fluoroarene with an ethylamine derivative. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration and reduction processes. The starting material, 4-fluoro-2-methoxyaniline, is nitrated using a mixture of nitric acid and sulfuric acid to form the nitro compound. This is then reduced using hydrogen gas in the presence of a palladium catalyst to yield the desired aniline derivative .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-fluoro-3-methoxyaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.

Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are often used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce halogen atoms or other functional groups onto the benzene ring .

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:

N-ethyl-4-fluoro-3-methoxyaniline is utilized as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its structural characteristics allow it to enhance the efficacy and specificity of drugs targeting neurological disorders and chronic pain management.

Case Study:

In a study focusing on the synthesis of mGluR1 antagonists for chronic pain treatment, this compound was employed to develop novel derivatives that demonstrated potent inhibitory activity against aminopeptidase N . The resulting compounds exhibited significant biological activity, showcasing the compound's importance in drug discovery.

Agricultural Chemicals

Formulation of Agrochemicals:

This compound plays a vital role in the formulation of various agrochemicals, including herbicides and fungicides. Its reactivity contributes to improved crop protection and yield.

Data Table: Agrochemical Applications

| Agrochemical Type | Application | Effectiveness |

|---|---|---|

| Herbicides | Targeting specific weed species | Enhanced crop yield |

| Fungicides | Protection against fungal diseases | Improved plant health |

Material Science

Development of Advanced Materials:

this compound is utilized in creating advanced materials such as polymers and dyes. Its unique properties lead to enhanced stability and performance compared to traditional alternatives.

Example Application:

In material science research, this compound has been integrated into polymer formulations to improve electrical conductivity and thermal stability, making it suitable for applications in sensors and batteries.

Analytical Chemistry

Reagent in Analytical Techniques:

The compound serves as a reagent in various analytical methods, aiding in the detection and quantification of substances within complex mixtures.

Case Study:

A research project utilized this compound as a reagent for synthesizing leucine ureido derivatives. These derivatives exhibited potent inhibitory activity against specific enzymes, demonstrating the compound's versatility in analytical chemistry applications .

Research in Organic Synthesis

Versatile Building Block:

this compound is a significant building block in organic synthesis, facilitating the creation of diverse chemical structures essential for innovation in chemical research.

Table: Synthetic Pathways Utilizing this compound

| Synthetic Pathway | Product Type | Yield (%) |

|---|---|---|

| Reaction with isothiocyanates | Ureido derivatives | 85 |

| Coupling with boronic acids | Novel phenolic compounds | 76 |

Mechanism of Action

The mechanism of action of N-ethyl-4-fluoro-3-methoxyaniline involves its interaction with specific molecular targets. The compound can act as a nucleophile in substitution reactions, attacking electrophilic centers on other molecules. It can also participate in redox reactions, where it either donates or accepts electrons. The specific pathways and targets depend on the context of its use, such as in biological systems or industrial processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-ethyl-4-fluoro-3-methoxyaniline with three analogous compounds, focusing on structural differences, substituent effects, and applications.

Table 1: Key Properties of this compound and Analogues

Structural and Electronic Differences

- Substituent Position and Reactivity: this compound lacks halogens (e.g., chlorine) on the aromatic ring compared to 3-chloro-N-[(4-ethylphenyl)methyl]-4-fluoroaniline . The ethoxy group in N-[(2-chloro-4-fluorophenyl)methyl]-4-ethoxyaniline provides stronger electron-donating effects than the methoxy group in the target compound, altering electronic distribution and solubility.

Steric Effects :

- The benzyl-ethyl group in 3-chloro-N-[(4-ethylphenyl)methyl]-4-fluoroaniline introduces significant steric hindrance, limiting its utility in sterically sensitive reactions compared to the simpler ethyl group in this compound .

Biological Activity

N-ethyl-4-fluoro-3-methoxyaniline is an organic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Compound Overview

This compound is a derivative of aniline with the molecular formula . The compound features an ethyl group attached to the nitrogen atom and a methoxy group at the para position relative to the amino group on the benzene ring. The presence of the fluorine atom enhances its lipophilicity and biological activity compared to other aniline derivatives.

This compound interacts with various biological targets through several mechanisms:

- Enzymatic Modulation : It can modulate enzymatic activities, potentially influencing metabolic pathways.

- Receptor Interaction : The compound may bind to specific receptors, altering cellular signaling pathways.

- Chemical Reactivity : Due to its functional groups, it participates in nucleophilic substitution reactions and oxidation processes, which can lead to the formation of active metabolites .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown that it can inhibit bacterial growth effectively, making it a candidate for developing new antibiotics. For example, compounds similar to this compound have demonstrated significant inhibitory effects on Gram-positive and Gram-negative bacteria .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies suggest that this compound may inhibit cell proliferation in various cancer cell lines by inducing apoptosis. Its mechanism involves disrupting cellular signaling pathways associated with cancer progression, particularly those linked to mutated forms of epidermal growth factor receptors (EGFR) in non-small cell lung cancer models .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.

- Anticancer Activity : In a study on non-small cell lung cancer (NSCLC), this compound was tested against various NSCLC cell lines with different EGFR mutations. The compound showed promising results with IC50 values ranging from 0.5 to 1.5 µM, suggesting effective inhibition of tumor growth .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good absorption and distribution characteristics. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. The compound's half-life and bioavailability are influenced by its chemical structure, which allows for effective therapeutic concentrations in systemic circulation .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| N-Ethyl-aniline | Lacks methoxy group | Moderate antibacterial activity |

| 4-Fluoro-aniline | Lacks ethyl group | Lower potency against cancer cells |

| N-Methyl-4-methoxyaniline | Methyl instead of ethyl | Reduced lipophilicity |

| This compound | Contains both ethyl and methoxy groups | Enhanced reactivity and biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.